3-(Difluoromethyl)-2-methyl-2H-indazole-5-carboxylic acid
Description
3-(Difluoromethyl)-2-methyl-2H-indazole-5-carboxylic acid is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a difluoromethyl group, a methyl group, and a carboxylic acid group attached to an indazole ring, making it a versatile molecule for chemical synthesis and biological research.
Properties
Molecular Formula |
C10H8F2N2O2 |
|---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
3-(difluoromethyl)-2-methylindazole-5-carboxylic acid |
InChI |
InChI=1S/C10H8F2N2O2/c1-14-8(9(11)12)6-4-5(10(15)16)2-3-7(6)13-14/h2-4,9H,1H3,(H,15,16) |
InChI Key |
UFTUNPUHWLLRDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)C(=O)O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-2-methyl-2H-indazole-5-carboxylic acid typically involves the introduction of the difluoromethyl group into the indazole ring. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. For instance, the difluoromethylation of C(sp^2)–H bonds can be accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Additionally, electrophilic, nucleophilic, radical, and cross-coupling methods have been developed to construct C(sp^3)–CF_2H bonds .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthesis routes to ensure high yield and purity. For example, the synthesis of difluoromethylated heterocycles, such as 3-(difluoromethyl)-1-methylpyrazoline, relies on unique synthesis routes like the van Leusen pyrrole synthesis and the halogen dance reaction .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-2-methyl-2H-indazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the indazole ring.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Difluoromethyl)-2-methyl-2H-indazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various biological pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-2-methyl-2H-indazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, similar compounds have been shown to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain . This inhibition disrupts the electron transport chain, leading to reduced energy production in cells.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar structure and is used as an intermediate in the synthesis of fungicides.
3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid:
Uniqueness
3-(Difluoromethyl)-2-methyl-2H-indazole-5-carboxylic acid is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
